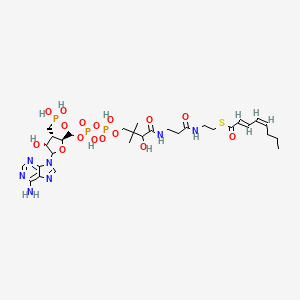

3-trans,5-cis-Octadienoyl-CoA

Description

Properties

CAS No. |

214769-63-8 |

|---|---|

Molecular Formula |

C30H48N7O16P3S |

Molecular Weight |

887.7 g/mol |

IUPAC Name |

[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |

InChI |

InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |

InChI Key |

YHRBHCTXYJGORE-OHKXNCGGSA-N |

SMILES |

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

Isomeric SMILES |

CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

Canonical SMILES |

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Origin and Enzymatic Precursors of 3 Trans,5 Cis Octadienoyl Coa

Derivation from Longer-Chain Unsaturated Fatty Acids

The β-oxidation of polyunsaturated fatty acids proceeds by sequentially shortening the carbon chain by two-carbon units. libretexts.org When this process encounters a double bond that is unfavorably positioned for the standard enzymatic machinery, auxiliary enzymes are required. karger.com

Specifically, 3-trans,5-cis-octadienoyl-CoA arises during the degradation of unsaturated fatty acids that have double bonds extending from odd-numbered carbon atoms. nih.govpnas.org A notable example is the mitochondrial metabolism of linolenic acid. Through several cycles of β-oxidation, linolenic acid is broken down into shorter acyl-CoA esters. One such intermediate is 5-cis-octenoyl-CoA, which serves as a direct precursor in the pathway leading to this compound. nih.govpnas.orgfoodb.ca Similarly, the degradation of other unsaturated fatty acids like oleic acid can generate intermediates, such as 2-trans,5-cis-dienoyl-CoA, which are subsequently metabolized to a 3,5-dienoyl-CoA, including the 3-trans,5-cis isomer. nih.gov

Enzymatic Steps in its Formation within β-Oxidation

The formation of this compound from its precursors involves a sequence of enzymatic reactions that modify the structure of the acyl-CoA intermediate to prepare it for further breakdown.

The initial step in this specific part of the pathway is catalyzed by acyl-CoA dehydrogenases (ACADs). wikipedia.org These enzymes introduce a double bond into the acyl-CoA chain. wikipedia.org In the context of this compound formation, medium-chain acyl-CoA dehydrogenase (MCAD) acts on 5-cis-octenoyl-CoA. nih.govpnas.org This dehydrogenation reaction results in the formation of 2-trans,5-cis-octadienoyl-CoA. nih.govpnas.org

| Enzyme | Substrate | Product | Cellular Location |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-cis-Octenoyl-CoA | 2-trans,5-cis-Octadienoyl-CoA | Mitochondria |

The 2-trans,5-cis-octadienoyl-CoA formed in the previous step is not a suitable substrate for the next enzyme in the standard β-oxidation spiral. It must first be isomerized. This conversion is handled by an auxiliary enzyme known as Δ³,Δ²-enoyl-CoA isomerase. nih.govcapes.gov.br This enzyme catalyzes the shift of the double bond from the 2-trans,5-cis configuration to a conjugated 3,5-dienoyl-CoA system. karger.comcapes.gov.br

Studies with mitochondrial extracts have shown that 2-trans-5-cis-octadienoyl-CoA is isomerized to 3,5-octadienoyl-CoA. nih.govpnas.org This product can exist as the 3-trans,5-cis isomer. desy.de This isomerization is a crucial step, as it creates a substrate that can be further acted upon by another isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, which converts it to 2-trans,4-trans-octadienoyl-CoA, a compound that can re-enter the main β-oxidation pathway after reduction. vulcanchem.comdesy.denih.govpnas.org The conversion of 2-trans,5-cis-octadienoyl-CoA to 3,5-octadienoyl-CoA is sometimes considered a fortuitous reaction due to the presence of Δ³,Δ²-enoyl-CoA isomerase, but once formed, its degradation depends on the subsequent reductase-dependent pathway. researchgate.net

| Enzyme | Substrate | Product |

| Δ³,Δ²-Enoyl-CoA Isomerase | 2-trans,5-cis-Octadienoyl-CoA | 3,5-Octadienoyl-CoA (including this compound) |

Catabolic Pathways and Transformations of 3 Trans,5 Cis Octadienoyl Coa

Overview of Auxiliary Pathways in Unsaturated Fatty Acid β-Oxidation

The standard β-oxidation pathway is equipped to process saturated fatty acids, but the presence of cis or trans double bonds, especially at odd-numbered carbons, creates intermediates that are not substrates for the core enzymes. karger.comnih.govresearchgate.net To overcome these metabolic hurdles, cells employ auxiliary enzymes that modify the structure of these unusual acyl-CoA molecules. karger.comresearchgate.netaocs.org

For unsaturated fatty acids with double bonds at even-numbered positions, the core β-oxidation enzymes can proceed until a 4-cis-enoyl-CoA is formed. karger.com This intermediate is then converted by acyl-CoA dehydrogenase to a 2-trans-4-cis-dienoyl-CoA. karger.com At this point, two main auxiliary pathways come into play: the reductase-isomerase pathway and the epimerase pathway. nih.govmerckmillipore.com In mammals, the reductase-isomerase pathway is the primary route, involving 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase to process the dienoyl-CoA intermediate. karger.comnih.govmerckmillipore.com

Fatty acids with double bonds at odd-numbered carbons, like oleic acid, also require auxiliary enzymes. nih.govnih.govuva.nl During their degradation, intermediates such as 3-enoyl-CoA are produced, which must be isomerized to the 2-trans configuration to continue through the β-oxidation spiral. plos.orgwikipedia.org This is where enzymes like Δ³,Δ²-enoyl-CoA isomerase play a crucial role. nih.govplos.orgwikipedia.org The degradation of these fatty acids can proceed via two distinct routes: an isomerase-dependent pathway and a more recently discovered reductase-dependent pathway. nih.govuva.nl Both pathways are essential for the complete oxidation of these fatty acids. nih.gov

The Isomerase-Dependent Pathway in 3-trans,5-cis-Octadienoyl-CoA Metabolism

The isomerase-dependent pathway is considered the major route for the metabolism of unsaturated fatty acids with odd-numbered double bonds. nih.govnih.gov This pathway relies on the action of isomerase enzymes to reconfigure the double bonds of the fatty acyl-CoA intermediate into a form that can be processed by the core β-oxidation enzymes. nih.govnih.govresearchgate.net

The enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI1) is a key player in the metabolism of this compound. nih.govvulcanchem.com This compound is formed from the dehydrogenation of 5-cis-octenoyl-CoA by medium-chain acyl-CoA dehydrogenase, which yields 2-trans-5-cis-octadienoyl-CoA. vulcanchem.compnas.orgnih.gov ECI1 then catalyzes the isomerization of this 2-trans-5-cis-octadienoyl-CoA into this compound. karger.comnih.govvulcanchem.compnas.orgnih.gov This isomerization step is crucial as it creates a conjugated diene system, which is a substrate for subsequent enzymatic reactions. nih.govnih.gov

The reaction catalyzed by ECI1 involves shifting the position of a double bond from the Δ³ to the Δ² position, converting a 3-enoyl-CoA to a 2-trans-enoyl-CoA, which is a standard intermediate in β-oxidation. wikipedia.orgebi.ac.uk In the context of this compound metabolism, ECI1's role is to facilitate the formation of a conjugated system that can then be further processed. karger.comnih.gov

Kinetic studies have revealed that the majority of oleate (B1233923) β-oxidation, a process that generates intermediates like 2-trans,5-cis-tetradecadienoyl-CoA, proceeds through the isomerase-dependent pathway. nih.govresearchgate.net It is estimated that over 80% of the metabolic flux follows this route. nih.govnih.govresearchgate.net The higher activity of L-3-hydroxyacyl-CoA dehydrogenase compared to Δ³,Δ²-enoyl-CoA isomerase is a key reason for the greater flux through the isomerase-dependent pathway. nih.govresearchgate.net These two enzymes are considered to catalyze the rate-limiting steps in their respective pathways. nih.govresearchgate.netresearchgate.net

However, the action of Δ³,Δ²-enoyl-CoA isomerase on intermediates like 2-trans,5-cis-octadienoyl-CoA can lead to the formation of 3,5-dienoyl-CoA, which can be problematic. nih.govresearchgate.net While the isomerase-dependent pathway is dominant, the formation of this by-product necessitates the existence of the reductase-dependent pathway to prevent its accumulation. nih.govnih.govresearchgate.net

Role of Δ3,Δ2-Enoyl-CoA Isomerase (ECI1) in Conjugation

The Reductase-Dependent Pathway for this compound Degradation

While the isomerase-dependent pathway is the major route, the reductase-dependent pathway plays an indispensable role in the complete degradation of unsaturated fatty acids with odd-numbered double bonds. nih.govuva.nlnih.gov This pathway becomes crucial for processing intermediates that cannot be handled by the isomerase pathway alone. nih.govnih.govresearchgate.net

The enzyme Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, also known as ECH1 or DCI, is a key component of the reductase-dependent pathway. nih.govuva.nlwikipedia.orggenecards.orgmerckmillipore.com This enzyme is responsible for isomerizing 3,5-dienoyl-CoA intermediates to 2,4-dienoyl-CoA. nih.govwikipedia.orggenecards.orgmerckmillipore.com ECH1 has been identified in both mitochondria and peroxisomes and shows sequence similarity to enoyl-CoA hydratases. nih.govwikipedia.org

The catalytic mechanism of Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase involves the participation of specific amino acid residues, namely glutamate (B1630785) and aspartate, which act as proton donors and acceptors to facilitate the double bond isomerization. merckmillipore.comnih.gov

Specifically, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase catalyzes the conversion of this compound to 2-trans,4-trans-octadienoyl-CoA. karger.comuva.nlvulcanchem.compnas.orgnih.govwikipedia.orgmerckmillipore.com This isomerization is a critical step, as the resulting 2-trans,4-trans-octadienoyl-CoA is a substrate for the next enzyme in the pathway, 2,4-dienoyl-CoA reductase. karger.compnas.orgnih.gov This reductase then reduces the 2,4-dienoyl-CoA to a 3-trans-enoyl-CoA, which can then be isomerized by Δ³,Δ²-enoyl-CoA isomerase to 2-trans-enoyl-CoA, allowing it to re-enter the main β-oxidation cycle. karger.com

The conversion of this compound to 2-trans,4-trans-octadienoyl-CoA has been demonstrated using soluble extracts from rat liver and heart mitochondria. pnas.orgnih.gov This enzymatic step ensures that the otherwise problematic 3,5-dienoyl-CoA intermediate can be efficiently channeled back into the primary metabolic route for fatty acid degradation. nih.govresearchgate.net

Subsequent Action of 2,4-Dienoyl-CoA Reductase (DECR)

The direct substrate for 2,4-dienoyl-CoA reductase (DECR) is not this compound itself, but rather a conjugated isomer, 2,4-dienoyl-CoA. nih.gov The conversion of this compound is a necessary prerequisite for DECR to act. This transformation is catalyzed by the enzyme Δ3,5,Δ2,4-dienoyl-CoA isomerase. nih.govwisc.edumerckmillipore.com This isomerase facilitates a 1,5-proton transfer, converting the 3,5-dienoyl-CoA structure into a 2-trans,4-trans-dienoyl-CoA intermediate. wisc.edupnas.orgnih.govnih.gov This step is essential for fatty acids with double bonds originating from odd-numbered carbons, which, after several rounds of β-oxidation, yield intermediates like 3,5-octadienoyl-CoA. wisc.edupnas.org

Once 2-trans,4-trans-octadienoyl-CoA is formed, it becomes a substrate for 2,4-dienoyl-CoA reductase (DECR), an auxiliary enzyme in mitochondrial β-oxidation. researchgate.netplos.org DECR catalyzes the NADPH-dependent reduction of the C4-C5 double bond in 2,4-dienoyl-CoA thioesters. wikipedia.orgnih.govebi.ac.uk This reaction is a critical, and often rate-limiting, step in the complete oxidation of polyunsaturated fatty acids that have double bonds at even-numbered positions. wikipedia.org In eukaryotes, this reduction yields a trans-3-enoyl-CoA product. plos.orgwikipedia.orgnih.gov This product is then further processed by another auxiliary enzyme, enoyl-CoA isomerase, which converts it to trans-2-enoyl-CoA, a standard substrate that can re-enter the main β-oxidation spiral. plos.org

Interestingly, eukaryotic DECR can reduce both 2-trans,4-cis and 2-trans,4-trans-dienoyl-CoA thioesters with similar efficiency, a lack of stereospecificity that is unusual for most enzymes. wikipedia.org The enzyme functions as a homotetramer and utilizes a network of hydrogen bonds in its active site to position the NADPH cofactor and the fatty acid substrate for the hydride transfer. wikipedia.org The reaction proceeds in a stepwise manner through an enolate intermediate. wikipedia.orgnih.gov

Intermediates and Products of the Reductase Pathway

The reductase-dependent pathway for the degradation of unsaturated fatty acids, particularly those with double bonds at odd-numbered positions like linolenic acid, involves a specific sequence of intermediates leading to and following the action of DECR. pnas.orgnih.govnih.gov The initial substrate, this compound, is itself an intermediate derived from the β-oxidation of longer-chain unsaturated fatty acids. pnas.orgnih.gov

The metabolic sequence is as follows:

Isomerization: this compound is isomerized by Δ3,5,Δ2,4-dienoyl-CoA isomerase to form 2-trans,4-trans-octadienoyl-CoA. wisc.edupnas.orgkarger.com

Reduction: The resulting 2-trans,4-trans-octadienoyl-CoA is then reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase (DECR). wikipedia.orgkarger.com This reaction produces trans-3-octenoyl-CoA. karger.com

Final Isomerization: Trans-3-octenoyl-CoA is subsequently isomerized by Δ3,Δ2-enoyl-CoA isomerase to yield trans-2-octenoyl-CoA. karger.com This final product is a substrate for enoyl-CoA hydratase and can be fully degraded through the conventional β-oxidation pathway. nih.govwisc.edu

This series of reactions effectively removes the problematic double bonds that would otherwise halt the β-oxidation process. plos.org

Table 1: Key Intermediates and Products in the Reductase-Dependent Pathway of this compound Metabolism

| Compound Name | Role in Pathway | Subsequent Transformation |

| This compound | Initial substrate for the specific reductase-pathway branch. researchgate.net | Isomerized by Δ3,5,Δ2,4-dienoyl-CoA isomerase. nih.govwisc.edu |

| 2-trans,4-trans-Octadienoyl-CoA | The direct substrate for 2,4-dienoyl-CoA reductase (DECR). pnas.orgkarger.com | Reduced by DECR in an NADPH-dependent reaction. plos.orgnih.gov |

| trans-3-Octenoyl-CoA | The product of the DECR-catalyzed reduction. karger.com | Isomerized by Δ3,Δ2-enoyl-CoA isomerase. karger.com |

| trans-2-Octenoyl-CoA | The final product of the auxiliary enzyme sequence, which re-enters the main β-oxidation pathway. wisc.edukarger.com | Hydrated by enoyl-CoA hydratase for further β-oxidation. nih.gov |

Physiological Importance and Regulation of Flux

The reductase-dependent pathway is crucial for energy production from the breakdown of common dietary polyunsaturated fatty acids. researchgate.netnih.gov Its proper functioning is essential for maintaining metabolic homeostasis, especially during periods of fasting or metabolic stress when fatty acids become a primary energy source. plos.orgnih.gov

The physiological necessity of this pathway is starkly illustrated by the consequences of DECR deficiency. plos.orgnih.gov Studies on mice lacking the DECR enzyme (Decr−/− mice) have revealed severe metabolic disturbances. plos.org When fasted, these mice exhibit:

Hepatic Steatosis: An accumulation of unsaturated fatty acids in liver triacylglycerols. nih.gov

Increased Acylcarnitines: Elevated levels of specific acylcarnitines, particularly decadienoylcarnitine (a byproduct of incomplete linoleic acid oxidation), are found in the serum. plos.orgnih.gov

Hypoglycemia: Despite being able to initiate ketogenesis, the mice develop severe hypoglycemia under metabolic challenge. plos.orgnih.gov

Stress Intolerance: The animals show intolerance to acute cold exposure, indicating a perturbed thermogenic response. nih.gov

These findings underscore that the inability to completely oxidize unsaturated fatty acids impairs the body's ability to adapt its intermediary metabolism from a fed to a fasted state. nih.gov

Table 2: Research Findings on the Physiological Importance of the DECR Pathway

| Finding | Organism/System | Implication |

| DECR deficiency leads to severe hypoglycemia, hepatic steatosis, and intolerance to cold stress upon fasting. plos.orgnih.gov | Mouse Model (Decr-/-) | Highlights the essential role of DECR in energy homeostasis and the metabolic transition from a fed to a fasted state. nih.gov |

| The reductase-dependent pathway is the only effective route for degrading 3,5-dienoyl-CoA intermediates. nih.govresearchgate.net | Rat Liver Mitochondria | Prevents the depletion of free coenzyme A and subsequent impairment of mitochondrial oxidative functions by clearing otherwise terminal intermediates. nih.govresearchgate.net |

| DECR is a rate-limiting enzyme in the β-oxidation of polyunsaturated fatty acids. wikipedia.org | Eukaryotic Systems | The activity of DECR can be a bottleneck, controlling the overall flux through the pathway for breaking down certain unsaturated fats. wikipedia.org |

| Downregulation of Δ3,5-Δ2,4-dienoyl-CoA isomerase could disrupt the oxidation of fatty acids like linoleic and oleic acid. core.ac.uk | Human Placenta | May lead to the accumulation of intermediates that can inhibit the β-oxidation process. core.ac.uk |

Enzymology and Structural Biology of Enzymes Metabolizing 3 Trans,5 Cis Octadienoyl Coa

Δ3,5,Δ2,4-Dienoyl-CoA Isomerase (ECH1/DCI)

Δ3,5,Δ2,4-dienoyl-CoA isomerase, encoded by the ECH1 gene in humans, is an auxiliary enzyme in the β-oxidation pathway of unsaturated fatty acids. wikipedia.org It is essential for metabolizing fatty acids that have double bonds at odd-numbered carbon positions. wisc.edu The enzyme is found in both mitochondria and peroxisomes, facilitated by an N-terminal mitochondrial targeting signal and a C-terminal peroxisomal targeting signal. capes.gov.brnih.gov The mitochondrial form undergoes cleavage of its targeting sequence, resulting in a smaller mature protein compared to the peroxisomal form. capes.gov.brnih.gov

Protein Structure and Architecture

The structural understanding of Δ3,5,Δ2,4-dienoyl-CoA isomerase has been significantly advanced by high-resolution crystal structures, which illuminate its complex architecture and evolutionary relationships.

Δ3,5,Δ2,4-dienoyl-CoA isomerase assembles into a hexameric quaternary structure. desy.dewisc.edu This complex is more accurately described as a dimer of trimers, where the C-terminal helix-turn-helix subdomain of each monomer plays a critical role in binding the subunits together. unm.edu The hexameric state, however, may be specific to its location, with suggestions that a buried peroxisomal targeting signal might prevent the formation of this hexameric structure in the cytosol. desy.de

ECH1/DCI is a member of the extensive crotonase superfamily, also known as the enoyl-CoA hydratase/isomerase family. desy.dewikipedia.orgresearchgate.net This superfamily includes a diverse range of enzymes that catalyze different reactions involving acyl-CoA thioesters but share a conserved structural fold. wisc.eduresearchgate.net The characteristic fold of this family consists of a core (β/β/α)n superhelix. researchgate.net The crystal structure of rat dienoyl-CoA isomerase shows a fold that closely resembles other members of the superfamily whose structures are known, such as enoyl-CoA hydratase and 4-chlorobenzoyl-CoA dehalogenase, pointing to a common evolutionary origin. desy.de The shared theme among these enzymes is the stabilization of an enolate anion intermediate derived from the acyl-CoA substrate. researchgate.net

The active site of Δ3,5,Δ2,4-dienoyl-CoA isomerase is a deeply buried, predominantly hydrophobic pocket. desy.de A key feature, characteristic of the crotonase superfamily, is the presence of an "oxyanion hole." This feature is formed by the backbone amide NH groups of two conserved residues which polarize the thioester carbonyl group of the substrate through hydrogen bonds, thereby stabilizing the enolate intermediate formed during catalysis. wisc.eduunm.edu

Molecular modeling based on structural similarities to other superfamily members has allowed for the docking of 3-trans,5-cis-octadienoyl-CoA into the active site. wisc.edu This modeling, along with structural data, has identified three crucial acidic amino acid residues within the otherwise hydrophobic pocket: Asp176, Glu196, and Asp204. desy.de These residues are essential for the enzyme's catalytic function.

Relationship to the Crotonase Superfamily

Catalytic Mechanism and Residue Contributions

The isomerization of this compound to 2-trans,4-trans-dienoyl-CoA is facilitated by a precisely orchestrated series of proton transfers involving key acidic residues in the active site. nih.gov

Mutagenesis studies have been instrumental in defining the roles of the active site residues. While replacing Asp176 with alanine (B10760859) results in only a tenfold decrease in activity, mutating either Glu196 to glutamine or Asp204 to asparagine leads to a dramatic 100,000-fold reduction in activity. nih.gov This demonstrates the critical and direct involvement of Glu196 and Asp204 in the catalytic proton transfers. nih.gov Asp176 is thought to play a supporting role by pairing with Glu196 to optimize its catalytic properties. desy.de

The accepted catalytic mechanism involves a concerted 1,5-proton transfer. wisc.edu It is proposed that Glu196, acting as a general base, abstracts the pro-R proton from the C2 position of the 3-trans,5-cis-dienoyl-CoA substrate. unm.edu Simultaneously, Asp204, acting as a general acid, donates a proton to the C6 position of the substrate. desy.deunm.edu This simultaneous proton transfer facilitates the positional isomerization of the double bonds from a Δ3,5 configuration to a conjugated Δ2,4 system. nih.gov For the reverse reaction, the protonation states of the catalytic residues would be swapped. desy.de This mechanism underscores the essential roles of Glu196 as the proton acceptor and Asp204 as the proton donor in the catalytic cycle. desy.de

Role of Conserved Catalytic Residues (e.g., Asp, Glu)

The catalytic activity of enoyl-CoA hydratase (ECH1), a key enzyme in the metabolism of this compound, relies on conserved amino acid residues within its active site. Notably, two glutamate (B1630785) residues, Glu144 and Glu164 in the rat liver enzyme, are catalytically essential. researchgate.net These residues function in a manner analogous to the His-Asp/Glu dyad found in dehydratases, participating in acid-base catalysis. researchgate.net

Structural studies of rat liver enoyl-CoA hydratase have revealed that a catalytic water molecule is positioned between Glu144 and Glu164. researchgate.net This water molecule is poised for a nucleophilic attack on the C3 carbon of the bound substrate. researchgate.net It is hypothesized that the three atoms from this single water molecule are added across the double bond of the substrate to form the hydrated product. researchgate.net Analysis of the active site's hydrogen-bonding network suggests that both Glu144 and Glu164 are ionized and carry a negative charge. researchgate.net

In the related enzyme, 4-chlorobenzoyl-CoA dehalogenase, which is also part of the crotonase superfamily, an aspartate residue (Asp145) initiates the reaction by attacking the substrate. wisc.edu While the specific roles of aspartate and glutamate residues can vary between enzymes in this superfamily, their presence and strategic positioning within the active site are critical for facilitating the necessary chemical transformations. researchgate.netwisc.edu The catalytic mechanism often involves the stabilization of an enolate anion intermediate, a common theme in this enzyme family. wisc.edu

Enzyme Kinetics and Substrate Specificity for Octadienoyl-CoA Isomers

The enzyme Δ3,5,Δ2,4-dienoyl-CoA isomerase, the product of the ECH1 gene, catalyzes the isomerization of 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA. genecards.orgwikipedia.org This conversion is a critical step in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbons. wisc.edu The rat ortholog of this enzyme has been shown to perform this specific isomerization. genecards.orgwikipedia.org

Kinetic studies of the β-oxidation of 2-trans,5-cis-octadienoyl-CoA, a metabolite of α-linolenic acid, have shown that the presence of a 5-cis double bond can impact the activity of downstream enzymes. researchgate.net While most of this substrate is metabolized via the isomerase-dependent pathway, a smaller portion can be converted to this compound. researchgate.net Once formed, the most effective degradation route for 3,5-octadienoyl-CoA is through the reductase-dependent pathway. researchgate.net

The enzyme prefers (3Z)-enoyl-CoAs over (3E)-enoyl-CoAs as substrates. uniprot.org The catalytic efficiency of these enzymes is crucial for maintaining the flow of metabolites through the β-oxidation pathway.

Molecular and Genetic Characterization of ECH1

Gene Identification and Expression Profiling

The human gene encoding Δ3,5-Δ2,4-dienoyl-CoA isomerase is designated as ECH1. wikipedia.org It is located on chromosome 19. wikipedia.org The gene product is a member of the hydratase/isomerase superfamily and shares high sequence similarity with enoyl-CoA hydratases from various species. genecards.orgwikipedia.org

Expression of the ECH1 gene has been observed in various human tissues. proteinatlas.org Studies have shown that the expression of the rat ECH1 gene is induced by peroxisome proliferators. genecards.orgwikipedia.org Gene expression profiling has also identified ECH1 as a candidate gene in certain diseases, such as multiple myeloma and diabetic nephropathy. ashpublications.orgresearchgate.net In the context of diabetic nephropathy, ECH1 expression was found to be significantly decreased in high-glucose-induced kidney cells. researchgate.net

Cellular Localization (Mitochondrial, Peroxisomal)

The protein encoded by the ECH1 gene, Δ3,5-Δ2,4-dienoyl-CoA isomerase, has a dual cellular localization. wikipedia.orgproteinatlas.org In humans, the protein contains a C-terminal peroxisomal targeting sequence and is localized to peroxisomes. genecards.orgwikipedia.org However, the rat ortholog is found in the matrix of both peroxisomes and mitochondria. genecards.orgwikipedia.orguniprot.org This dual localization suggests that the enzyme plays a role in fatty acid β-oxidation in both organelles. wikipedia.orguniprot.org The Human Protein Atlas localizes ECH1 to the mitochondria. proteinatlas.org

Δ3,Δ2-Enoyl-CoA Isomerase (ECI1)

Isoforms and Subcellular Distribution (Monofunctional, Multifunctional)

Δ3,Δ2-Enoyl-CoA isomerase (ECI1) is another key enzyme in the β-oxidation of unsaturated fatty acids. genecards.org It catalyzes the conversion of 3-cis and 3-trans-enoyl-CoA esters to 2-trans-enoyl-CoA intermediates. genecards.org ECI1 is considered a monofunctional enzyme. wikipedia.org

In eukaryotes, monofunctional enoyl-CoA isomerases are found in both mitochondria and peroxisomes. wikipedia.org ECI1 is primarily a mitochondrial enzyme. genecards.orgproteinatlas.org There are different isoforms of enoyl-CoA isomerase. ECI1 is found only in the mitochondria, while another isoform, ECI2, is present in both mitochondria and peroxisomes. mdpi.com Multifunctional enzymes that possess enoyl-CoA isomerase activity are also known, particularly in bacteria and in the peroxisomes of some eukaryotes. wikipedia.org These multifunctional proteins have an N-terminal domain with isomerase activity and a C-terminal domain with dehydrogenase activity. wikipedia.org

The table below provides a summary of the key enzymes discussed:

| Enzyme | Gene | Function | Cellular Localization |

| Δ3,5-Δ2,4-dienoyl-CoA isomerase | ECH1 | Isomerization of 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA | Peroxisomes, Mitochondria (in rats) genecards.orgwikipedia.orguniprot.org |

| Δ3,Δ2-Enoyl-CoA Isomerase | ECI1 | Isomerization of 3-cis and 3-trans-enoyl-CoA to 2-trans-enoyl-CoA | Mitochondria genecards.orgproteinatlas.org |

Mechanistic Insights into Double Bond Isomerization

The isomerization of 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA is catalyzed by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, an enzyme belonging to the hydratase/isomerase superfamily. wikipedia.orgunm.edu This enzyme facilitates a 1,5-proton transfer. wisc.edu

Structural and mechanistic studies of the rat mitochondrial Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase have provided significant insights into its catalytic mechanism. wisc.edunih.gov The active site contains key acidic amino acid residues, including Glu196 and Asp204, which are crucial for catalysis. wisc.edunih.gov The proposed mechanism involves the abstraction of a proton from C2 of the substrate by Glu196, followed by the transfer of a proton to C6. unm.edu This concerted action is facilitated by the precise positioning of the substrate and the catalytic residues within the active site. wisc.edu

Modeling studies suggest that the thioester oxygen of the substrate forms hydrogen bonds with the backbone amide groups of conserved isoleucine and glycine (B1666218) residues, which helps to stabilize the enolate anion intermediate formed during the reaction. wisc.edu Site-directed mutagenesis studies have confirmed the critical roles of Glu196 and Asp204; mutations of these residues lead to a dramatic loss of enzymatic activity, underscoring their direct involvement in the proton transfer steps of the isomerization reaction. nih.gov

The enzyme from rat has been shown to be a multifunctional isomerase, also exhibiting Δ³,⁵,⁷,Δ²,⁴,⁶-trienoyl-CoA isomerase activity. nih.gov This suggests a common active site and mechanism for the isomerization of both dienes and trienes, involving simultaneous proton transfers facilitated by the key acidic residues. nih.gov

2,4-Dienoyl-CoA Reductase (DECR)

Following the isomerization of this compound to 2-trans,4-trans-dienoyl-CoA, the resulting conjugated diene is a substrate for 2,4-dienoyl-CoA reductase (DECR). This enzyme catalyzes the reduction of the C4-C5 double bond, a crucial step for the further degradation of unsaturated fatty acids with double bonds at even-numbered positions. biorxiv.orgnih.gov

Catalytic Mechanism Involving NADPH

The catalytic mechanism of mammalian 2,4-dienoyl-CoA reductase is a two-step process that utilizes NADPH as a reductant. wikipedia.org The enzyme binds both NADPH and the 2,4-dienoyl-CoA substrate in a sequential manner. nih.gov The first step involves the transfer of a hydride ion from NADPH to the Cδ (C-5) of the dienoyl-CoA substrate. wikipedia.orgnih.gov This is followed by a protonation step at Cα (C-2) of the resulting enolate intermediate. wikipedia.orgnih.gov Kinetic studies have demonstrated that a proton transfer step is rate-limiting for the reduction of some substrates. nih.gov The reaction ultimately produces a trans-3-enoyl-CoA. wikipedia.orgnih.gov

In contrast, the prokaryotic 2,4-dienoyl-CoA reductase from Escherichia coli employs a more complex mechanism involving FAD, FMN, and an iron-sulfur cluster as additional cofactors. nih.govebi.ac.uk In this system, NADPH first reduces FAD, which then transfers electrons to FMN via the iron-sulfur cluster. nih.govebi.ac.uk The reduced FMN then donates a hydride to the substrate. nih.govebi.ac.uk

Stereochemical Aspects of Reduction

The stereochemistry of the reduction catalyzed by rat liver mitochondrial 2,4-dienoyl-CoA reductase has been investigated in detail. nih.govacs.org The product of the reduction is a trans-3-enoyl-CoA. nih.govacs.org The reduction process involves the addition of a proton from the solvent to the si face at Cα of the dienoyl-CoA. nih.govacs.org

Interestingly, the stereochemical course of the hydride addition from NADPH at Cδ depends on the configuration of the C4 double bond of the substrate. nih.govacs.org For a 2-trans,4-cis-dienoyl-CoA substrate, the pro-4S hydrogen from NADPH is added to the si face at Cδ. nih.govacs.org Conversely, for a 2-trans,4-trans-dienoyl-CoA substrate, the hydride is added to the re face at Cδ. nih.govacs.org This lack of stereospecificity with respect to the C4 double bond is an unusual feature for this enzyme. wikipedia.org

Biological Significance and Physiological Impact of 3 Trans,5 Cis Octadienoyl Coa Metabolism

Role in the Complete Oxidation of Diverse Unsaturated Fatty Acids

3-trans,5-cis-Octadienoyl-CoA is a key intermediate formed during the β-oxidation of unsaturated fatty acids, particularly those with complex double bond structures. vulcanchem.com The core β-oxidation pathway is equipped to handle saturated fatty acids, but requires a set of auxiliary enzymes to modify the double bonds of unsaturated fatty acids into forms that can enter the main spiral. The metabolism of this compound is a central part of this auxiliary process, ensuring that the cell can efficiently convert these fatty acids into acetyl-CoA for energy production. vulcanchem.comkarger.com

The metabolism of this compound is particularly significant for the complete β-oxidation of polyunsaturated fatty acids that contain double bonds originating from odd-numbered carbon atoms, such as α-linolenic acid. vulcanchem.compnas.orgnih.gov When these fatty acids are shortened through successive rounds of β-oxidation, they yield intermediates like 5-cis-enoyl-CoA. karger.compnas.org The subsequent metabolic sequence, often termed the reductase-dependent pathway, proceeds as follows:

Dehydrogenation: A 5-enoyl-CoA, such as 5-cis-octenoyl-CoA, is dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to produce a 2-trans,5-cis-dienoyl-CoA. karger.compnas.org

First Isomerization: The resulting 2-trans,5-cis-dienoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase (ECI) to form 3,5-octadienoyl-CoA, which includes the 3-trans,5-cis isomer. vulcanchem.compnas.orgnih.gov

Second Isomerization: The crucial step involves the enzyme Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase, which catalyzes the conversion of this compound into 2-trans,4-trans-octadienoyl-CoA. vulcanchem.compnas.orgnih.govuniprot.org This repositions the double bonds into a conjugated system that is a substrate for the next enzyme in the pathway.

Reduction: Finally, the 2-trans,4-trans-dienoyl-CoA is reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase (DECR) to yield a 3-trans-enoyl-CoA. karger.compnas.orgnih.gov This product is then isomerized by ECI to 2-trans-enoyl-CoA, which can re-enter and complete the β-oxidation spiral. karger.comnih.gov

This pathway is essential because once 3,5-dienoyl-CoA intermediates are formed, this reductase-dependent route is the only effective way to degrade them, preventing their accumulation and the sequestration of the vital cofactor Coenzyme A. nih.gov

The auxiliary enzymes involved in processing this compound also play a role in the breakdown of conjugated fatty acids, which are dietary fatty acids with adjacent double bonds. The enzyme Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase is thought to contribute to the degradation of conjugated linoleic acids (CLAs) like 9-cis,11-trans-octadecadienoic acid. nih.gov However, the specific requirements can vary depending on the organism and the specific isomer. For instance, studies in yeast (Saccharomyces cerevisiae) have shown that the efficient catabolism of certain CLAs can be largely independent of Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase, relying more heavily on the activity of Δ³,Δ²-enoyl-CoA isomerase. researchgate.net This suggests that multiple routes may exist for handling these complex lipids, with the pathway involving 3,5-dienoyl-CoA intermediates being one of several possibilities.

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Subcellular Location (Mammals) |

| Δ³,Δ²-Enoyl-CoA Isomerase (ECI) | 5.3.3.8 | 2-trans,5-cis-Dienoyl-CoA | 3,5-Dienoyl-CoA | Mitochondria & Peroxisomes |

| Δ³,⁵-Δ²,⁴-Dienoyl-CoA Isomerase | 5.3.3.- | This compound | 2-trans,4-trans-Octadienoyl-CoA | Mitochondria & Peroxisomes |

| 2,4-Dienoyl-CoA Reductase (DECR) | 1.3.1.34 | 2-trans,4-trans-Dienoyl-CoA | 3-trans-Enoyl-CoA | Mitochondria |

Fatty Acids with Odd-Numbered Double Bonds

Subcellular Compartmentalization of β-Oxidation Pathways

In mammalian cells, fatty acid β-oxidation is not confined to a single location but occurs in two distinct organelles: mitochondria and peroxisomes. scirp.orgfrontiersin.org The pathway involving this compound demonstrates this dual localization. The key enzyme, Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase, is found in both the mitochondrial matrix and in peroxisomes. wikipedia.orgnih.govgenebiosystems.com This dual targeting is achieved because the enzyme contains both an N-terminal mitochondrial targeting sequence and a C-terminal peroxisomal targeting signal. nih.govwikipedia.orgnih.gov

The roles of these two organelles in fatty acid breakdown are complementary but different:

Mitochondrial β-oxidation is primarily responsible for energy production. It completely degrades short-, medium-, and long-chain fatty acids to acetyl-CoA, which then enters the citric acid cycle and oxidative phosphorylation to generate large amounts of ATP. scirp.org

Peroxisomal β-oxidation specializes in the initial chain-shortening of very-long-chain fatty acids and branched-chain fatty acids. scirp.orgfrontiersin.org This process is not directly coupled to ATP synthesis via a respiratory chain. The shortened acyl-CoAs produced in the peroxisome must then be transported to the mitochondria for their complete oxidation to CO₂ and water. scirp.orgfrontiersin.org

The presence of Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase in both compartments underscores its importance in metabolizing complex unsaturated fatty acids regardless of where their initial breakdown occurs. wikipedia.orgnih.gov

Metabolic Consequences of Dysregulation in Related Enzymatic Pathways

Inherited defects in the enzymes of fatty acid oxidation pathways, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical consequences. idph.state.il.usillinois.gov These disorders typically manifest during periods of fasting or metabolic stress, leading to symptoms such as hypoketotic hypoglycemia (low blood sugar without ketone production), lethargy, vomiting, liver dysfunction, and in severe cases, coma or sudden death. illinois.govmsdmanuals.comnih.gov

While a specific clinical disorder for Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase deficiency is not well-documented, defects in downstream enzymes highlight the pathway's importance. A deficiency in 2,4-dienoyl-CoA reductase (DECR), the enzyme that reduces the product of the isomerase reaction, is a known lethal disorder. wikipedia.org Animal models lacking the DECR1 gene exhibit severe phenotypes when fasted, including:

Severe hypoglycemia. plos.org

Accumulation of unsaturated fatty acids (such as oleic and linoleic acid) in the liver. wikipedia.org

Intolerance to metabolic stress. plos.org

Dysregulation of this pathway would logically lead to the buildup of the substrate, this compound, and other dienoyl-CoA intermediates. Such an accumulation is predicted to impair mitochondrial function by tying up the cellular pool of Coenzyme A, a cofactor essential for numerous metabolic reactions, including the citric acid cycle. nih.gov Furthermore, impaired processing of unsaturated fatty acids is linked to broader metabolic diseases, including mitochondrial dysfunction that can accelerate the progression of conditions like metabolic dysfunction-associated steatohepatitis (MASH). nih.gov

Interactive Data Table: Consequences of Pathway Dysregulation

| Disordered Enzyme/Pathway | Associated Condition | Key Metabolic Consequences | Clinical Manifestations (Observed or Predicted) |

| 2,4-Dienoyl-CoA Reductase (DECR) | 2,4 Dienoyl-CoA Reductase Deficiency | Accumulation of mono- and polyunsaturated fatty acids. wikipedia.org | Severe hypoglycemia, stress intolerance, liver dysfunction, lethargy. wikipedia.orgplos.org |

| Δ³,⁵-Δ²,⁴-Dienoyl-CoA Isomerase (Predicted) | Predicted Isomerase Deficiency | Accumulation of 3,5-dienoyl-CoA intermediates; Sequestration of Coenzyme A. nih.gov | Impaired mitochondrial function, energy deficit, potential for hypoglycemia and organ dysfunction under stress. nih.gov |

| General Unsaturated Fatty Acid Oxidation | Fatty Acid Oxidation Disorders (FAODs) | Decreased energy production from fats; accumulation of fatty acid intermediates. idph.state.il.usillinois.gov | Hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, Reye-like syndrome. illinois.govmsdmanuals.com |

Advanced Research Methodologies and Analytical Strategies for 3 Trans,5 Cis Octadienoyl Coa

In Vitro Enzymatic Assays and Kinetic Analysis

In vitro enzymatic assays are crucial for characterizing the enzymes that metabolize 3-trans,5-cis-octadienoyl-CoA. These assays allow for the determination of key kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which provide insights into the efficiency and substrate affinity of an enzyme.

One of the primary enzymes that acts on this compound is dienoyl-CoA isomerase, which catalyzes its conversion to 2-trans,4-trans-dienoyl-CoA. desy.de The activity of this enzyme can be measured continuously by monitoring the increase in absorbance at 280 nm or 300 nm, corresponding to the formation of the conjugated diene system in the product.

Kinetic studies have revealed important aspects of the enzymes involved in unsaturated fatty acid metabolism. For example, the substrate specificity of bovine liver crotonase, an enzyme in the β-oxidation pathway, was examined using a series of Δ²,³-trans-enoyl-CoA substrates of varying carbon chain lengths. The Vmax for these substrates was found to decrease as the carbon chain length increased. researchgate.net

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a substrate, like this compound, and its enzyme. nih.gov These methods provide a three-dimensional view of the enzyme's active site and how the substrate binds within it.

In the case of dienoyl-CoA isomerase, a molecule of this compound has been docked into the active site in a molecular modeling simulation. desy.de These simulations have been instrumental in proposing a reaction mechanism. The modeling suggests that specific amino acid residues, namely Glu196 and Asp204, play critical roles as a proton acceptor and donor, respectively. desy.de The model also highlights the presence of an "oxyanion hole" that stabilizes the transition state by interacting with the thioester oxygen of the substrate. desy.deresearchgate.net

Table 3: Key Amino Acid Residues in Dienoyl-CoA Isomerase Active Site

| Residue | Proposed Function |

| Glu196 | Proton acceptor |

| Asp204 | Proton donor |

| Asp176 | Optimizes the catalytic properties of Glu196 |

This interactive table summarizes the key amino acid residues in the active site of dienoyl-CoA isomerase and their proposed catalytic roles based on molecular modeling studies.

Site-Directed Mutagenesis for Functional Characterization of Enzyme Active Sites

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. neb.com This method is invaluable for investigating the functional role of specific amino acid residues within an enzyme's active site.

By replacing a specific amino acid with another, researchers can observe the effect of this change on the enzyme's catalytic activity. For example, site-directed mutagenesis of Asp204 in dienoyl-CoA isomerase revealed that this residue is essential for catalysis. desy.de This experimental evidence strongly supports the proposed reaction mechanism derived from molecular modeling studies, where Asp204 acts as a proton donor. desy.de Similarly, studies on other enzymes in related pathways, such as human mitochondrial 2,4-dienoyl-CoA reductase, have utilized site-directed mutagenesis to identify key catalytic residues. researchgate.net

Genetic Complementation and Functional Rescue Studies in Model Organisms

Genetic complementation and functional rescue studies in model organisms, such as the yeast Saccharomyces cerevisiae, are powerful in vivo approaches to confirm the function of a gene and its encoded protein. These studies involve introducing a gene from one organism into a mutant strain of another organism that lacks the corresponding functional gene.

For instance, the function of the Arabidopsis Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (AtDCI1) was confirmed through genetic complementation in a yeast mutant deficient in this enzyme. nih.gov The expression of the plant protein in the yeast mutant restored the ability of the yeast to properly metabolize unsaturated fatty acids, demonstrating that AtDCI1 has Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase activity in vivo. nih.gov This type of study provides crucial evidence for the physiological role of the enzyme in the context of a living cell.

X-ray Crystallography for Structural Determination of Key Enzymes

The metabolic fate of this compound is dictated by a series of enzymes whose precise three-dimensional structures have been largely determined through X-ray crystallography. This powerful technique provides atomic-level insights into enzyme architecture, active site configuration, and the mechanistic details of substrate binding and catalysis. The primary enzyme acting on this compound is Δ3,5-Δ2,4-dienoyl-CoA isomerase, which is part of the auxiliary pathway of β-oxidation required for the metabolism of polyunsaturated fatty acids. desy.dewisc.edu

Δ3,5-Δ2,4-Dienoyl-CoA Isomerase: The crystal structure of rat liver Δ3,5-Δ2,4-dienoyl-CoA isomerase, determined at a resolution of 1.5 Å, reveals that it belongs to the hydratase/isomerase superfamily. desy.de The enzyme assembles into a hexamer, with each subunit possessing the characteristic spiral fold of the crotonase family. desy.decapes.gov.br The active site is a deeply buried, hydrophobic pocket containing critical acidic residues. desy.de Modeling studies, based on the high-resolution structure, have allowed for the docking of this compound into the active site. desy.de These simulations suggest that the isomerization of 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA involves a concerted proton transfer mechanism. desy.denih.gov Specifically, the residues Glu196 and Asp204 are proposed to act as the catalytic acid and base, facilitating the necessary proton abstraction and donation to shift the double bonds. desy.denih.gov The structure confirms the presence of an oxyanion hole that stabilizes the thioester oxygen of the CoA substrate during catalysis. desy.de The human mitochondrial version of this enzyme, ECH1, is also a key player in this pathway. wikipedia.orguniprot.org

2,4-Dienoyl-CoA Reductase: The product of the isomerase reaction, 2-trans,4-trans-dienoyl-CoA, is a substrate for 2,4-dienoyl-CoA reductase. nih.govwikipedia.org The crystal structure of the Escherichia coli enzyme, an iron-sulfur flavoenzyme, complexed with NADP+ and an acyl-CoA substrate, has been solved. nih.gov This structure reveals the intricate mechanism of electron transfer from NADPH to the substrate via FAD, a [4Fe-4S] cluster, and FMN. nih.gov The binding pocket's architecture explains the enzyme's ability to accommodate and reduce both 2-trans,4-cis and 2-trans,4-trans isomers. nih.govwikipedia.org In humans, mitochondrial (DECR1) and peroxisomal (DECR2) versions of this enzyme exist, and high-resolution crystal structures of the human mitochondrial enzyme have provided further insights into its function and cofactor binding. wikipedia.orgsigmaaldrich.com

Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: Following the action of the reductase, the resulting 3-trans-enoyl-CoA enters the main β-oxidation spiral, where it is acted upon by enzymes such as enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. researchgate.netnih.gov The crystal structure of rat liver mitochondrial enoyl-CoA hydratase, a hexameric enzyme, has been determined in complex with an inhibitor, revealing a unique spiral fold that defines the CoA-binding pocket. nih.gov The active site contains two crucial glutamate (B1630785) residues (Glu144 and Glu164) that activate a water molecule for hydration of the double bond. nih.govrcsb.org Similarly, the structures of L-3-hydroxyacyl-CoA dehydrogenase have been solved for various organisms, including humans. nih.govpdbj.orgrcsb.org These structures show a two-domain architecture, with an N-terminal NAD-binding domain and a C-terminal substrate-binding domain, providing a clear picture of how the enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| Δ3,5-Δ2,4-Dienoyl-CoA Isomerase | Rat (Rattus norvegicus) | 1DCI | 1.5 | Hexameric structure; active site with key catalytic residues Glu196 and Asp204. desy.de | desy.de |

| Δ3-Δ2-Enoyl-CoA Isomerase | Human (Homo sapiens) | 1SG4 | 1.3 | Trimeric structure; identified Glu136 as the sole catalytic residue. nih.gov | nih.gov |

| 2,4-Dienoyl-CoA Reductase | Escherichia coli | 1F6U | - | Ternary complex structure reveals electron transfer pathway involving FAD, FMN, and a [4Fe-4S] cluster. nih.gov | nih.gov |

| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Human (Homo sapiens) | 4FC6 | 2.1 | Ternary complex with NADP and hexadienoyl-CoA; reveals differences from the mitochondrial enzyme. rcsb.org | rcsb.org |

| Enoyl-CoA Hydratase | Rat (Rattus norvegicus) | 1EY3 | 2.3 | Complex with substrate shows catalytic water molecule positioned between Glu144 and Glu164. rcsb.org | rcsb.org |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Human (Homo sapiens) | 1F0Y | 1.8 | Abortive ternary complex with NAD+ and acetoacetyl-CoA shows distinct enzyme conformations. rcsb.org | rcsb.org |

Integrated Metabolomics Approaches to Pathway Elucidation

Integrated metabolomics, often combined with proteomics and genomics, provides a powerful systems-level view of metabolic pathways, enabling the elucidation of complex networks and the identification of disease biomarkers. For the pathway involving this compound, these approaches are crucial for understanding the dynamics of fatty acid β-oxidation (FAO) and its dysregulation in various inherited metabolic disorders. research-for-children.denih.gov

Metabolomic studies of fatty acid oxidation disorders (FAODs) typically employ mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), to perform targeted or untargeted analysis of key metabolites in biological samples like plasma, serum, or tissue. mdpi.comnih.govwjgnet.com In conditions where the auxiliary enzymes of FAO are deficient, specific intermediates, including various acyl-CoA and acylcarnitine species, may accumulate. The detection and quantification of these molecules can pinpoint the exact enzymatic step that is impaired.

For instance, in disorders affecting the enzymes downstream of this compound, such as 2,4-dienoyl-CoA reductase deficiency, one would expect to see an altered profile of C8 and other medium-chain acylcarnitines. A study of acute respiratory distress syndrome (ARDS) subphenotypes used targeted metabolomics to analyze acylcarnitine profiles, finding that octanoylcarnitine (B1202733) (a C8 acylcarnitine) was significantly elevated in more severe cases, suggesting a link between FAO defects and the host response in critical illness. nih.gov

Integrated analyses combining metabolomics with proteomics in patient-derived cells or animal models can provide deeper mechanistic insights. nih.govfrontiersin.org A study integrating these "omics" in a mitochondrial disease model revealed widespread dysregulation of bioenergetic pathways, including FAO. nih.gov Such approaches can connect the accumulation of specific metabolites, like those derived from incomplete oleic acid oxidation, to the reduced expression or activity of specific enzymes, including those in the auxiliary FAO pathway. By correlating changes in metabolite levels with protein abundance, researchers can construct detailed regulatory networks that explain the pathophysiology of FAODs and identify potential therapeutic targets. research-for-children.defrontiersin.org These integrated strategies are essential for moving beyond a static view of the pathway and understanding its dynamic regulation in health and disease. nih.govfrontiersin.org

| Study Focus | Methodology | Key Metabolites Analyzed | Major Findings | Reference |

|---|---|---|---|---|

| Fatty Acid Oxidation Disorders (FAODs) | Targeted Metabolomics | Acylcarnitines | Identified compensatory mechanisms and new treatment targets by analyzing metabolic networks. research-for-children.de | research-for-children.de |

| Mitochondrial Neurodegenerative Disease (MELAS) | Integrated Proteomics and Metabolomics (LC-MS/MS) | Polar and nonpolar metabolites | Revealed dysregulation in FAO and other key bioenergetic pathways. nih.gov | nih.gov |

| Acute Respiratory Distress Syndrome (ARDS) | Targeted Metabolomics (LC-HRMS) | Acylcarnitines (e.g., octanoylcarnitine), 3-methylhistidine | Elevated octanoylcarnitine and other metabolites associated with FAO defects distinguished ARDS subphenotypes and poor outcomes. nih.gov | nih.gov |

| Calcium Oxalate-Induced Kidney Injury | Integrated Proteomics and Metabolomics (iTRAQ, UHPLC-Q/TOF-MS) | Long-chain acylcarnitines, various proteins | Showed that kidney injury affects fatty acid β-oxidation, indicated by increased long-chain acylcarnitine and downregulation of key FAO enzymes. frontiersin.org | frontiersin.org |

| Lean Metabolic-Associated Fatty Liver Disease (MAFLD) | Targeted Metabolomics (UPLC-MS/MS) | Fatty acids (Palmitic, Oleic, Linoleic, Arachidonic) | Identified specific fatty acid signatures that distinguish lean-type MAFLD patients from healthy individuals. wjgnet.com | wjgnet.com |

Comparative and Evolutionary Perspectives of 3 Trans,5 Cis Octadienoyl Coa Metabolism

Conservation and Diversification of Auxiliary β-Oxidation Enzymes Across Organisms

The degradation of unsaturated fatty acids presents a challenge to the core β-oxidation pathway because the standard enzymes are tailored for saturated acyl-CoA substrates. nih.gov The presence of double bonds, particularly those at odd-numbered carbons or in the cis configuration, necessitates the action of auxiliary enzymes to reconfigure the molecule into a recognizable substrate for the main pathway. nih.govwikipedia.org The metabolism of intermediates like 3-trans,5-cis-octadienoyl-CoA is handled by a conserved set of three main auxiliary enzymes: Δ3,Δ2-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, and Δ3,5,Δ2,4-dienoyl-CoA isomerase. nih.govannualreviews.org

The pathway involving this compound typically proceeds as follows:

An upstream intermediate, such as 5-cis-octenoyl-CoA, is dehydrogenated to form 2-trans-5-cis-octadienoyl-CoA. pnas.org

This product is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to yield 3,5-octadienoyl-CoA. pnas.org

The crucial step for the specified compound involves Δ3,5,Δ2,4-dienoyl-CoA isomerase , which catalyzes the isomerization of 3-trans,5-cis-dienoyl-CoA into 2-trans,4-trans-dienoyl-CoA. pnas.orguniprot.orgrcsb.org

This 2-trans,4-trans-dienoyl-CoA is then a substrate for 2,4-dienoyl-CoA reductase, which reduces it to 3-trans-enoyl-CoA using NADPH. pnas.org

Finally, Δ3,Δ2-enoyl-CoA isomerase acts again to convert 3-trans-enoyl-CoA into 2-trans-enoyl-CoA, which can enter the main β-oxidation cycle. nih.gov

While this fundamental pathway is conserved, the enzymes themselves show significant diversification across different domains of life and even within different cellular compartments like mitochondria and peroxisomes. In most eukaryotes, β-oxidation occurs in both mitochondria and peroxisomes, whereas in prokaryotes, it takes place in the cytosol. wikipedia.orgclinisciences.combiologynotesonline.com

Diversification in Eukaryotes:

Mammals: Mammalian cells possess distinct mitochondrial and peroxisomal β-oxidation systems. wikipedia.org Mitochondria house two different Δ3,Δ2-enoyl-CoA isomerases, ECI1 and ECI2; ECI2 is also targeted to peroxisomes and shows higher efficiency for long-chain substrates. annualreviews.org A fascinating instance of recent evolution is the kidney-specific isomerase Eci3 found in rodents, which arose from a gene duplication of Eci2 and appears to have acquired novel functions related to ion transport and tissue morphogenesis beyond fatty acid oxidation. nih.gov

Plants: In plants, β-oxidation is primarily a peroxisomal process, crucial for providing energy during seed germination from stored lipids. nih.govwiley.com Evolutionary analyses in plants like Arabidopsis thaliana have revealed multiple gene duplication events for Δ3,Δ2-enoyl-CoA isomerase (ECI). wiley.comnih.gov This has led to the evolution of cytosolic versions of the enzyme, a feature not observed in mammals or fungi, suggesting a unique adaptation within the plant kingdom. nih.gov

Fungi: The yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus nidulans utilize peroxisomal β-oxidation for fatty acid catabolism. nih.govfrontiersin.org Comparisons between different yeast species, such as S. cerevisiae and the oil-producing Yarrowia lipolytica, show variations in the enzymes responsible for fatty acid transport and activation, reflecting adaptations to different lifestyles and metabolic capabilities. frontiersin.org

The following table summarizes the location and key features of auxiliary β-oxidation across different organisms.

| Organism/Group | Primary Location of β-Oxidation | Key Diversification Features of Auxiliary Enzymes |

| Prokaryotes (e.g., E. coli) | Cytosol clinisciences.combiologynotesonline.com | Possess a multi-enzyme complex; degradation is tightly regulated by substrate availability. nih.gov |

| Mammals | Mitochondria & Peroxisomes wikipedia.org | Multiple isomerase isoforms (ECI1, ECI2) with different substrate specificities and localizations. annualreviews.org Rodents have a recently evolved, kidney-specific isomerase (Eci3). nih.gov |

| Plants | Peroxisomes nih.govwiley.com | Gene duplication has led to the evolution of cytosolic Δ3,Δ2-enoyl-CoA isomerases, a feature unique to the plant kingdom. nih.gov |

| Fungi (e.g., Yeast, Aspergillus) | Peroxisomes nih.gov | Regulation is adapted for utilizing diverse carbon sources; variations exist in transport and activation enzymes between species. nih.govfrontiersin.org |

Evolutionary Relationships within the Enoyl-CoA Hydratase/Isomerase Superfamily

The enzymes central to the metabolism of this compound, namely the various enoyl-CoA isomerases and hydratases, belong to a large and mechanistically diverse group of proteins known as the crotonase superfamily (also called the enoyl-CoA hydratase/isomerase superfamily). wisc.edunih.gov This superfamily is a classic example of divergent evolution, where enzymes with very different catalytic functions have evolved from a common ancestor. wisc.eduannualreviews.org

Members of the crotonase superfamily exhibit low sequence similarity but share a highly conserved three-dimensional structure, referred to as the crotonase fold. wisc.eduwikipedia.org A key mechanistic feature uniting these enzymes is the presence of an "oxyanion hole," formed by two peptidic NH groups. wisc.edunih.gov This structural motif stabilizes the negative charge that develops on the carbonyl oxygen of the acyl-CoA substrate during the reaction, a common feature in the catalysis of hydration, isomerization, and other reactions performed by the superfamily. wisc.edunih.gov

The evolutionary relationship between enoyl-CoA hydratase and Δ3,Δ2-enoyl-CoA isomerase is particularly well-studied. Despite catalyzing distinct reactions (addition of water versus a double bond shift), they are mechanistically and functionally related. uni-koeln.denih.gov Site-directed mutagenesis studies have revealed that a conserved glutamic acid residue is essential for catalysis in the active sites of both enzymes. uni-koeln.denih.gov This suggests that a common ancestral active site has been "tuned" over evolutionary time by altering the precise positioning of key acidic and basic residues to favor one reaction over another. unm.edu

Researchers use tools like sequence similarity networks to visualize the complex relationships within such a large and diverse superfamily. plos.org These networks graphically represent proteins as nodes and their sequence similarities as connecting lines, allowing for the mapping of functional trends and the identification of evolutionary outliers across thousands of related proteins. plos.org

The table below highlights the core unifying and diversifying features of the crotonase superfamily.

| Feature | Description |

| Common Ancestry | All members are believed to have diverged from a common progenitor enzyme. wisc.edu |

| Conserved Structural Fold | Members share a common three-dimensional architecture known as the crotonase fold, despite low primary sequence identity. wisc.eduwikipedia.org |

| Shared Mechanistic Element | A conserved "oxyanion hole" stabilizes an enolate anion intermediate derived from the acyl-CoA substrate, which is a common feature of the various reactions catalyzed. wisc.edunih.gov |

| Mechanistic Diversity | The superfamily includes enzymes that catalyze a wide range of reactions, including hydration, dehydration, isomerization, dehalogenation, and carbon-carbon bond cleavage. wisc.edunih.gov |

| Evolutionary Tuning | The functional divergence is achieved by the strategic positioning of catalytic acid/base residues within the conserved active site framework. uni-koeln.deunm.edu |

Species-Specific Variations in Metabolic Flux and Enzyme Regulation

The flow of metabolites, or metabolic flux, through the β-oxidation pathway is tightly controlled to meet the cell's energy demands and respond to nutrient availability. The regulatory mechanisms are highly varied across species, reflecting their different metabolic lifestyles.

Prokaryotic Regulation: In bacteria like E. coli, the genes for fatty acid degradation (fad genes) are controlled by the transcriptional repressor FadR . nih.gov In the absence of fatty acids, FadR binds to DNA and represses the expression of the fad genes. When long-chain acyl-CoA molecules become available, they bind to FadR, causing it to dissociate from the DNA and allowing the transcription of the enzymes needed for β-oxidation. nih.gov This is a direct substrate-inducible system, ensuring that the metabolic machinery is synthesized only when needed.

Fungal Regulation: Filamentous fungi such as Aspergillus nidulans exhibit more complex regulation, allowing them to thrive on diverse carbon sources. Fatty acid utilization is controlled by dedicated zinc-finger transcription factors, primarily FarA and FarB . nih.gov These regulators are distinct from the activator for acetate (B1210297) metabolism (FacB), although some overlap exists for genes of the glyoxylate (B1226380) cycle. nih.gov This system allows the fungus to mount a specific transcriptional response to the presence of short- or long-chain fatty acids, upregulating not only the β-oxidation enzymes but also the proteins required for peroxisome biogenesis. nih.gov

Mammalian Regulation: In mammals, the regulation is multifactorial, involving hormonal signals and a hierarchy of transcriptional and post-transcriptional controls.

Transcriptional Control: Peroxisome proliferator-activated receptors (PPARs ) are key nuclear receptors that are activated by fatty acids and their derivatives. annualreviews.orgaocs.org PPARα, highly expressed in the liver, plays a crucial role in the response to fasting by upregulating a wide array of genes involved in fatty acid uptake, activation, and oxidation. annualreviews.org The activity of PPARs is often tissue-specific, allowing for tailored metabolic responses in different organs like the liver, muscle, and heart. annualreviews.orgaocs.org

Post-transcriptional Control: The flux into mitochondrial β-oxidation is critically regulated at the point of entry. The enzyme carnitine palmitoyltransferase 1 (CPT1), which transports fatty acids into the mitochondria, is allosterically inhibited by malonyl-CoA . annualreviews.orgmicrobenotes.com Malonyl-CoA is the first committed intermediate in fatty acid synthesis, so this mechanism ensures that fatty acid oxidation is inhibited when synthesis is active, preventing a futile cycle. annualreviews.org Furthermore, the pathway is sensitive to the energy state of the cell, with high ratios of NADH/NAD+ and acetyl-CoA/CoA inhibiting the dehydrogenase and thiolase enzymes, respectively. aocs.org

These distinct regulatory strategies lead to significant species-specific differences in how the flux through the β-oxidation of compounds like this compound is managed.

| Organism | Key Regulator(s) | Regulatory Mechanism | Metabolic Consequence |

| E. coli | FadR (repressor) nih.gov | Long-chain acyl-CoA derepresses the system by binding to FadR. nih.gov | Direct induction of β-oxidation pathway only when fatty acids are present as a carbon source. |

| Aspergillus nidulans | FarA/FarB (activators) nih.gov | Fatty acids induce transcription via specific zinc-finger activators. nih.gov | Coordinated upregulation of β-oxidation and peroxisome biogenesis in response to fatty acids. |

| Mammals | PPARs (transcriptional), Malonyl-CoA (allosteric) annualreviews.orgaocs.org | Hormonal and nutrient signals control transcription via PPARs; CPT1 is allosterically inhibited by malonyl-CoA. annualreviews.orgaocs.org | Integrated, systemic control that balances fatty acid oxidation against synthesis and glucose metabolism, with tissue-specific adaptations. |

Q & A

Basic Research Questions

Q. How is 3-trans,5-cis-Octadienoyl-CoA structurally characterized in experimental settings?

- Methodological Answer : Structural elucidation typically employs NMR spectroscopy to distinguish diastereomers based on chemical shift differences in the bicyclo[3.3.0]octane subunit. For example, 3-trans exhibits equivalent C-1/C-5 and H-1/H-5 chemical shifts, whereas 3-cis shows distinct separations (Δδ = 2.3 ppm for , 0.03 ppm for ) . Single-crystal X-ray diffraction is used for definitive stereochemical confirmation, as demonstrated for 3-trans, where axial hydroxymethyl and equatorial ethyl groups stabilize the crystal lattice via hydrogen bonding .

Q. What chromatographic techniques are effective for separating this compound isomers?

- Methodological Answer : Flash chromatography on silica gel with a gradient elution system (20–100% ethyl acetate in petrol ether) achieves baseline separation. The 3-trans isomer elutes faster (Rf = 0.56 in 70% ethyl acetate) than 3-cis (Rf = 0.39) due to differences in polarity and symmetry . Pre-purification steps, such as Dean-Stark traps for azeotropic water removal, enhance reaction yields (~91%) before chromatography .

Q. How is this compound quantified in enzymatic assays?

- Methodological Answer : Enzyme activity assays using dienoyl-CoA isomerase (e.g., ECH1 or ECI1) measure substrate conversion via UV-spectrophotometry at 263 nm (Δε for CoA-thioester bonds). Detection limits for isomerase activity are reported as low as 0.46 milliunits/mg protein . Substrate specificity can be validated using recombinant enzymes with defined kinetic parameters (e.g., and ) .

Advanced Research Questions

Q. What experimental challenges arise in resolving conflicting data on isomerase-dependent vs. reductase-dependent β-oxidation pathways for this compound?

- Methodological Answer : Contradictions often stem from tissue-specific enzyme expression (e.g., mitochondrial ECI1 vs. peroxisomal ECH1) and cofactor availability (NAD/NADPH). Solubilized mitochondrial extracts from rat liver, supplemented with NAD/CoASH/NADPH, show >80% degradation via the isomerase pathway, while cardiac mitochondria may prioritize reductase-dependent routes for long-chain intermediates . Resolving these requires compartment-specific proteomics and isotope-tracing assays to track flux under varying redox conditions .

Q. How can metabolomics elucidate the role of this compound in lipid metabolism disorders like NAFLD?

- Methodological Answer : Untargeted metabolomics (LC-MS/MS) identifies perturbations in fatty acyl-CoA pools. For instance, Didymin treatment in NAFLD models reduces this compound levels (FC = -1.78, ), correlating with improved lipid homeostasis. Pathway enrichment analysis links these changes to β-oxidation and peroxisomal biogenesis, validated via qPCR for ECH1/ECI1 and lipidomic profiling .

Q. What strategies address inconsistencies in stereochemical assignments of this compound derivatives during synthesis?

- Methodological Answer : Discrepancies arise from dynamic equilibria in ketalization reactions (e.g., spiro-diol formation). Combining variable-temperature NMR and DFT calculations resolves ambiguous diastereomer assignments. For example, axial-equatorial conformers of 3-trans show distinct NOE correlations (e.g., H-2/H-4 vs. H-3/H-5), while failed X-ray crystallization of 3-cis necessitates alternative validation via CD spectroscopy or enzymatic stereoselectivity assays .

Q. How do peroxisomal vs. mitochondrial isoforms of enoyl-CoA isomerases differ in substrate specificity toward this compound?

- Methodological Answer : Peroxisomal ECH1 (Q13011) preferentially isomerizes 3-trans,5-cis-dienoyl-CoA to 2-trans,4-trans-dienoyl-CoA, while mitochondrial ECI1 (P42126) processes both 3-cis and 3-trans substrates. Heterologous expression in E. coli with site-directed mutagenesis (e.g., active-site residues S138/A142 in ECH1) confirms substrate-binding motifs. Kinetic assays using purified isoforms reveal 10-fold higher for ECH1 with 3-trans substrates .

Data Analysis and Contradiction Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.